molecular formula C17H15FN4OS B11975996 N'-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide

N'-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide

Cat. No.: B11975996
M. Wt: 342.4 g/mol
InChI Key: LVGWREMONMUYLL-VXLYETTFSA-N
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Description

N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the condensation of 3-fluorobenzaldehyde with 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions may vary depending on the desired product and reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and benzimidazole derivatives, such as:

  • N’-(3-Chlorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide
  • N’-(3-Methylbenzylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide

Uniqueness

N’-(3-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15FN4OS

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H15FN4OS/c1-22-15-8-3-2-7-14(15)20-17(22)24-11-16(23)21-19-10-12-5-4-6-13(18)9-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+

InChI Key

LVGWREMONMUYLL-VXLYETTFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)F

Origin of Product

United States

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